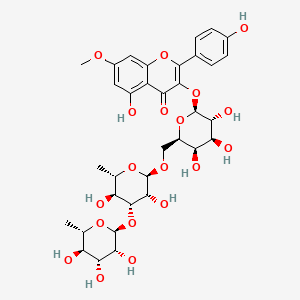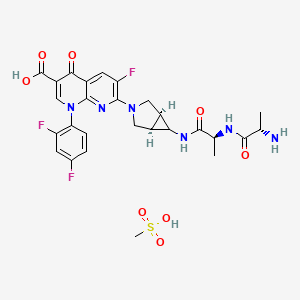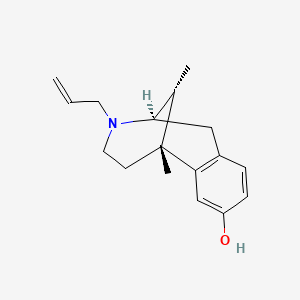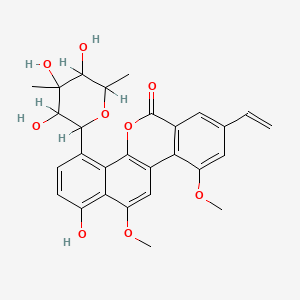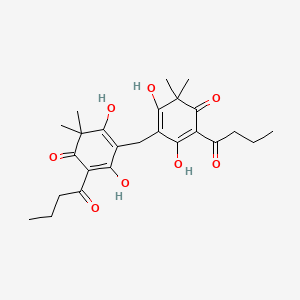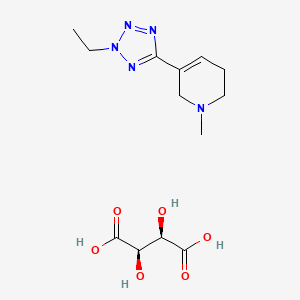
Alvameline tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alvameline Tartrate is a muscarinic M1 receptor agonist and M2/M3 receptor antagonist potentially for treatment of urinary incontinence.
Aplicaciones Científicas De Investigación
1. Alzheimer's Disease Research
Alvameline tartrate, specifically Xanomeline tartrate, has been extensively studied in the context of Alzheimer's disease. It is known as a muscarinic agonist, demonstrating specificity for the M1 receptor. Studies have explored its safety, tolerance, and effectiveness in patients with Alzheimer's, suggesting its potential for treating cognitive impairments and behavioral symptoms associated with the disease (Sramek et al., 1995); (Bodick et al., 1994).
2. Cholinergic Agonist Studies
As a cholinergic agonist, Xanomeline tartrate's role has been examined in various neurological and psychiatric conditions. Its ability to cross the blood-brain barrier and its oral bioavailability have been key factors in these studies. It has been tested for its effects on cognitive function and behavioral symptoms, particularly in Alzheimer's disease (Cutler et al., 1994).
3. Experimental Models in Other Medical Research
Alvameline tartrate has been involved in various experimental models to understand its broader implications in medical research. These include studies on bone loss, oxidative stress, and metal toxicity in different animal models (Xiong et al., 2007); (Jebur et al., 2020).
4. Pharmacological Insights from Clinical Trials
Clinical trials of Alvameline tartrate have provided valuable insights into its pharmacological properties and potential therapeutic applications. These trials have focused on its utility in treating conditions such as Alzheimer's disease and autism spectrum disorders, shedding light on its cholinergic properties and effects on cognition and behavior (Bodick et al., 1997); (Chez et al., 2004).
Propiedades
Número CAS |
159792-14-0 |
|---|---|
Fórmula molecular |
C13H21N5O6 |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-dihydroxybutanedioic acid;5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H15N5.C4H6O6/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8;5-1(3(7)8)2(6)4(9)10/h5H,3-4,6-7H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clave InChI |
JHGFYOXAUPXDGA-LREBCSMRSA-N |
SMILES isomérico |
CCN1N=C(N=N1)C2=CCCN(C2)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canónico |
CCN1N=C(N=N1)C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O |
Apariencia |
Solid powder |
Otros números CAS |
159792-14-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LU-25-109T; LU-25109T; LU 25 109T; LU 25109T |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



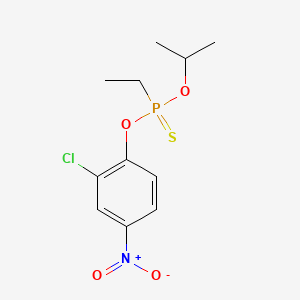
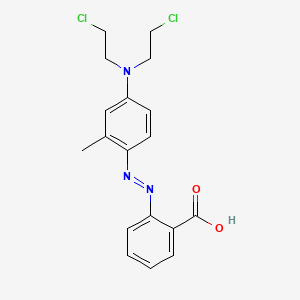
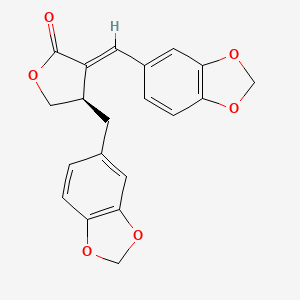
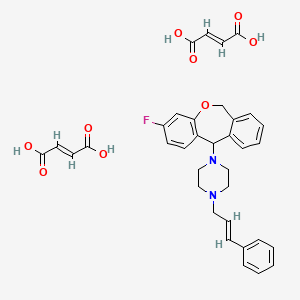
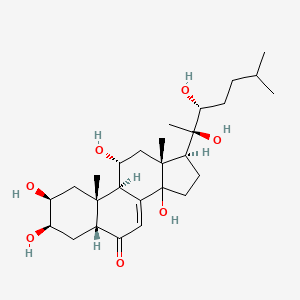
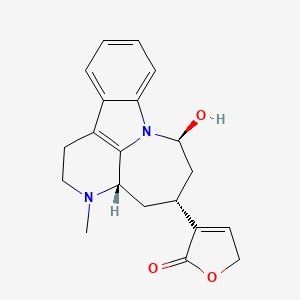
![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)anilino]piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1665674.png)
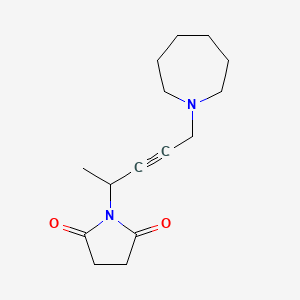
![benzyl (2R)-2-[[(2R)-2-(1,3-benzodioxol-5-ylmethyl)-3-sulfanylpropanoyl]amino]propanoate](/img/structure/B1665677.png)
